Lorcaserin Hydrochloride-d4

Description

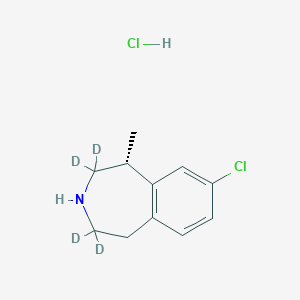

Lorcaserin Hydrochloride-d4 is a deuterated analog of lorcaserin hydrochloride, a selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist approved by the U.S. Food and Drug Administration (FDA) for chronic weight management in adults with obesity or overweight conditions and comorbidities . The deuterated form, indicated by the "-d4" suffix, substitutes four hydrogen atoms with deuterium isotopes at specific molecular positions. This modification enhances metabolic stability, making it a critical tool in pharmacokinetic and pharmacodynamic research, particularly as an internal standard in mass spectrometry for quantifying lorcaserin levels in biological matrices .

The parent compound, lorcaserin hydrochloride, exerts its therapeutic effects by activating hypothalamic 5-HT2C receptors, which regulate appetite and energy balance. Preclinical studies demonstrate its efficacy in reducing food intake, body weight, and fat mass while improving insulin sensitivity . Unlike older serotonergic agents (e.g., fenfluramine), lorcaserin’s selectivity for 5-HT2C over 5-HT2B receptors minimizes valvulopathy risk, a significant safety advantage .

Properties

Molecular Formula |

C11H15Cl2N |

|---|---|

Molecular Weight |

236.17 g/mol |

IUPAC Name |

(5R)-7-chloro-2,2,4,4-tetradeuterio-5-methyl-3,5-dihydro-1H-3-benzazepine;hydrochloride |

InChI |

InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H/t8-;/m0./s1/i5D2,7D2; |

InChI Key |

ITIHHRMYZPNGRC-RPADEDAJSA-N |

Isomeric SMILES |

[2H]C1(CC2=C(C=C(C=C2)Cl)[C@H](C(N1)([2H])[2H])C)[2H].Cl |

Canonical SMILES |

CC1CNCCC2=C1C=C(C=C2)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lorcaserin Hydrochloride involves a three-step process:

Intramolecular Friedel-Crafts Alkylation and Deprotection: This step involves the formation of the benzazepine core structure.

Chiral Resolution with L-(+)-Tartaric Acid: This step ensures the enantioselectivity of the compound.

Final Salification: This step converts the free base into its hydrochloride salt form.

Industrial Production Methods

The industrial production of Lorcaserin Hydrochloride-d4 follows similar synthetic routes but incorporates deuterium-labeled reagents to achieve the deuterated form. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research applications .

Chemical Reactions Analysis

Types of Reactions

Lorcaserin Hydrochloride-d4 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: This reaction can reduce the compound to its corresponding amine.

Substitution: This reaction can involve the replacement of the chlorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include sodium iodide and potassium carbonate.

Major Products

The major products formed from these reactions include hydroxylated metabolites, reduced amines, and substituted derivatives .

Scientific Research Applications

Lorcaserin Hydrochloride-d4 is widely used in scientific research, including:

Chemistry: It is used to study the metabolic pathways and degradation products of Lorcaserin.

Biology: It is used to investigate the effects of Lorcaserin on various biological systems, including its interaction with serotonin receptors.

Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.

Industry: It is used in the development of new formulations and delivery systems for Lorcaserin

Mechanism of Action

Lorcaserin Hydrochloride-d4 exerts its effects by selectively activating serotonin 2C receptors in the hypothalamus. This activation stimulates pro-opiomelanocortin neurons, leading to the release of alpha-melanocortin stimulating hormone. This hormone binds to melanocortin-4 receptors, resulting in increased satiety and decreased food intake .

Comparison with Similar Compounds

Table 1: Lorcaserin vs. Pimavanserin in BED

Lorcaserin Hydrochloride vs. SB-742457

SB-742457, a 5-HT6 receptor antagonist, shares satiety-promoting effects with lorcaserin but differs mechanistically:

- Mechanism : Lorcaserin enhances satiety via 5-HT2C activation, while SB-742457 blocks 5-HT6 receptors .

- Efficacy : Both reduce food intake in rodents. Lorcaserin decreases meal size and frequency, whereas SB-742457 primarily reduces meal frequency at low doses .

Lorcaserin Hydrochloride vs. GLP-1 Receptor Agonists

GLP-1 agonists (e.g., liraglutide, exendin-4) and lorcaserin both reduce appetite but through distinct pathways:

- Mechanism : Lorcaserin activates 5-HT2C receptors, while GLP-1 agonists stimulate brainstem preproglucagon (PPG) neurons .

- Synergy : Combining lorcaserin with GLP-1 agonists amplifies food intake reduction, suggesting complementary mechanisms .

- Metabolic Effects : Lorcaserin uniquely suppresses glucose-stimulated insulin secretion (GSIS) via Gαi/o protein coupling in pancreatic β-cells, a feature absent in GLP-1 agonists .

Table 2: Lorcaserin vs. GLP-1 Agonists

Lorcaserin Hydrochloride vs. Older Serotonergic Agents

Non-selective 5-HT2B/2C agonists like fenfluramine were withdrawn due to valvulopathy risks. Lorcaserin’s selectivity avoids this:

- Efficacy : Both reduce appetite, but lorcaserin’s clinical weight loss (~5% over placebo) is comparable to older agents with improved safety .

Lorcaserin Hydrochloride vs. Trazodone

Trazodone, a 5-HT2A/2C antagonist, contrasts with lorcaserin in seizure management:

Q & A

Q. What is the role of deuterium in Lorcaserin Hydrochloride-d4, and how does it enhance analytical research?

this compound, a deuterated analog of lorcaserin, is primarily used as an internal standard in mass spectrometry (MS) to improve quantification accuracy. Deuterium substitution minimizes isotopic interference during MS analysis, enabling precise differentiation between the analyte and its deuterated counterpart. This is critical for pharmacokinetic studies, where accurate measurement of lorcaserin in biological matrices (e.g., plasma, tissue homogenates) is required . Methodological Tip: Use a stable isotope-labeled internal standard (SIL-IS) like this compound to correct for matrix effects and ionization variability in LC-MS/MS workflows. Validate the method by assessing recovery rates (85–115%) and limit of quantification (LOQ) ≤1 ng/mL .

Q. What validated analytical methods are recommended for quantifying this compound?

Reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

- Column : C18 (2.1 × 50 mm, 1.7 µm)

- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B)

- Gradient : 5–95% B over 5 min

- Ionization : Positive electrospray (ESI+)

- Transitions : m/z 196.1 → 129.1 (lorcaserin) and m/z 200.1 → 133.1 (d4-lorcaserin) Validate using FDA guidelines for selectivity, linearity (R² >0.99), and precision (CV <15%) .

Q. How does this compound support mechanistic studies of 5-HT2C receptor activation?

Lorcaserin acts as a selective 5-HT2C agonist, reducing appetite and improving glycemic control. Deuterated forms enable tracking of drug distribution and metabolism in vivo. For example, in rodent models, co-administering this compound with unlabeled lorcaserin allows simultaneous measurement of parent drug and metabolites via MS imaging .

Advanced Research Questions

Q. How can researchers optimize chromatographic separation of this compound from endogenous compounds in complex matrices?

Challenges include co-elution with phospholipids or bile acids. Solutions:

- Mobile Phase Adjustments : Add 0.1% ammonium acetate to reduce ion suppression.

- Column Temperature : Increase to 40°C to improve peak symmetry.

- Solid-Phase Extraction (SPE) : Use mixed-mode cation-exchange cartridges (e.g., Oasis MCX) to remove interferents. Validate recovery rates under varying pH (2.5–6.5) to ensure robustness .

Q. What strategies resolve contradictions in Lorcaserin’s pharmacokinetic (PK) data between preclinical and clinical studies?

Discrepancies often arise from species-specific metabolism. For instance, rats show higher CYP2D6-mediated clearance than humans, leading to shorter half-lives. Methodological Approach:

Q. What stability considerations are critical for long-term storage of this compound?

Stability data indicate:

- Thermal Stability : Degrades >5% at 40°C over 30 days.

- Light Sensitivity : Protect from UV exposure to prevent photodegradation.

- Incompatible Materials : Avoid contact with strong oxidizers (e.g., peroxides) or alkaline buffers (pH >9). Storage Recommendations: Store at –20°C in amber vials under nitrogen atmosphere. Confirm purity via HPLC-UV (λ = 254 nm) every 6 months .

Key Methodological Takeaways

- Experimental Design : Use crossover designs in animal studies to minimize inter-subject variability .

- Data Contradictions : Apply meta-analytic tools (e.g., random-effects models) to reconcile interspecies PK differences .

- Toxicological Profiling : Cross-reference FDA clinical trial data (e.g., BLOOM-DM) with preclinical toxicity databases to identify translational gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.